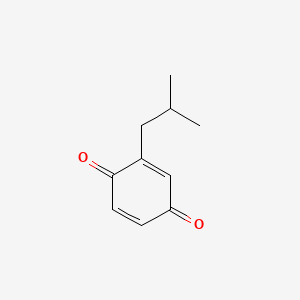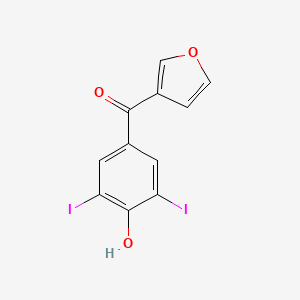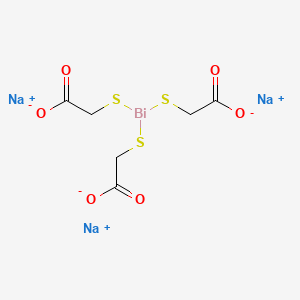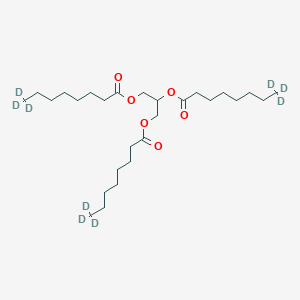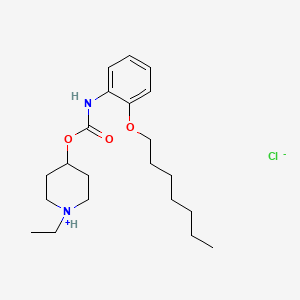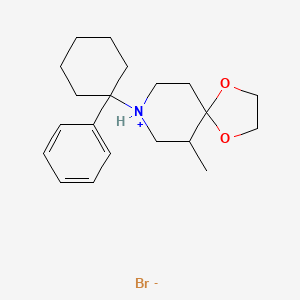
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the phenyl and cyclohexyl groups. This is usually done through substitution reactions using appropriate reagents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the spiro compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aza and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application but may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A similar spiro compound with different functional groups.
6-Methyl-8-aza-8-(1-phenylcyclohexyl)spiro[4.5]decane: Another spiro compound with a similar structure but different substituents.
Uniqueness
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide is unique due to its specific combination of functional groups and its hydrobromide salt form. This uniqueness imparts specific chemical and biological properties that make it valuable in various applications.
Propiedades
Número CAS |
101198-13-4 |
|---|---|
Fórmula molecular |
C20H30BrNO2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
6-methyl-8-(1-phenylcyclohexyl)-1,4-dioxa-8-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C20H29NO2.BrH/c1-17-16-21(13-12-20(17)22-14-15-23-20)19(10-6-3-7-11-19)18-8-4-2-5-9-18;/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3;1H |
Clave InChI |
XCLWAUJXYNBRGM-UHFFFAOYSA-N |
SMILES canónico |
CC1C[NH+](CCC12OCCO2)C3(CCCCC3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


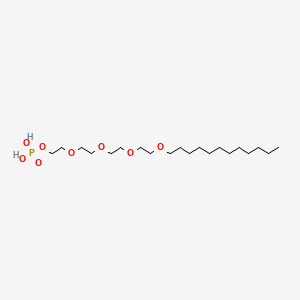
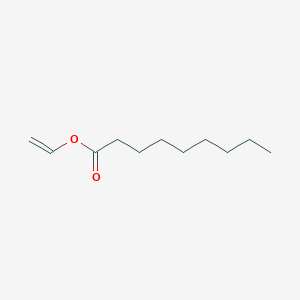


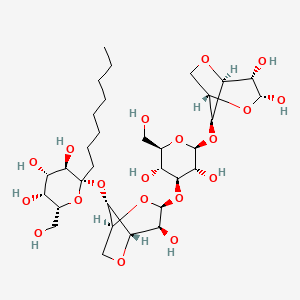
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)

